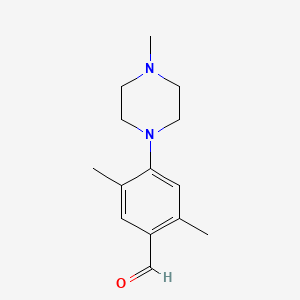
methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a dichlorophenyl group, and a propanoate ester. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzaldehyde and an amino acid derivative.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between the aldehyde and the amino acid derivative.
Reduction: The intermediate is then subjected to reduction conditions to form the desired amino alcohol.
Esterification: The amino alcohol is esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride
- Methyl (2R)-2-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride
Uniqueness
Methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H12Cl3NO2 |
|---|---|
Peso molecular |
284.6 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |
Clave InChI |
YKDHMPBAFBBAAP-SBSPUUFOSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=C(C=CC(=C1)Cl)Cl)N.Cl |
SMILES canónico |
COC(=O)C(CC1=C(C=CC(=C1)Cl)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


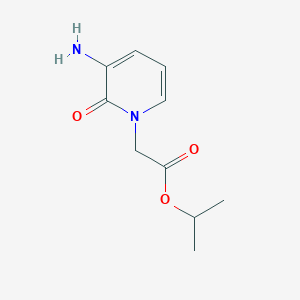
![5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491541.png)
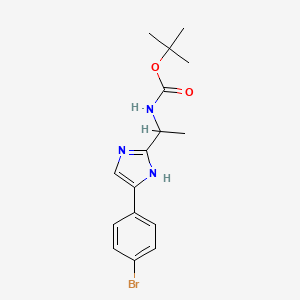
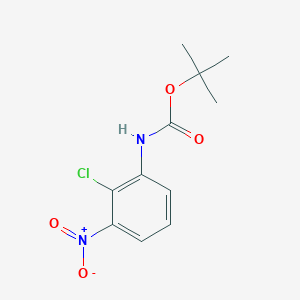
![tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride](/img/structure/B13491557.png)
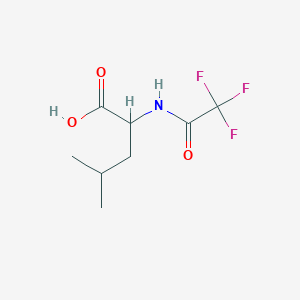
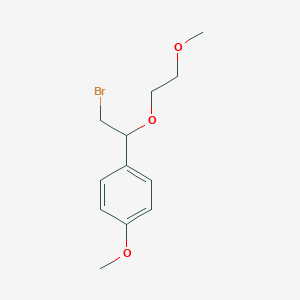
![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal](/img/structure/B13491577.png)
![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)




